molecular formula C8H7BrFNO B13050745 (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13050745
M. Wt: 232.05 g/mol
InChI Key: ZBPVNYQLEQETRG-YFKPBYRVSA-N
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Description

®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydrobenzofuran ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of ®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydrobenzofuran: Lacks the fluorine and amine groups, resulting in different chemical properties and reactivity.

    4-Fluoro-2,3-dihydrobenzofuran: Lacks the bromine and amine groups, leading to variations in its biological activity and applications.

    2,3-Dihydrobenzofuran-3-amine:

Uniqueness

®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both bromine and fluorine atoms, along with an amine group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3R)-5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2/t5-/m0/s1

InChI Key

ZBPVNYQLEQETRG-YFKPBYRVSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2F)Br)N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2F)Br)N

Origin of Product

United States

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